Ristomycin monosulfate
CAS No.:
Cat. No.: VC13354860
Molecular Formula: C95H112N8O48S
Molecular Weight: 2166.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C95H112N8O48S |
|---|---|
| Molecular Weight | 2166.0 g/mol |
| IUPAC Name | methyl (1S,2R,18R,19R,22R,34S,37R,40R)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
| Standard InChI | InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1 |
| Standard InChI Key | HHRPQUHYQBGHHF-ADHWPEJWSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)NC(C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
| SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Formula
Ristomycin monosulfate belongs to the glycopeptide antibiotic class, featuring a 95-amino-acid macrocyclic scaffold bonded to multiple carbohydrate units. The parent compound, ristomycin A, undergoes sulfation to enhance aqueous solubility, yielding the monosulfate salt with the empirical formula . Discrepancies in reported molecular weights—1871.7 g/mol for the unsulfated form versus 2166.00 g/mol for the sulfated derivative —reflect differences in salt formulation and hydration states. The sulfate group () coordinates with the protonated amino groups of the peptide core, stabilizing the molecule in physiological environments .
Stereochemical Complexity and Structural Features
The molecule’s three-dimensional arrangement includes seven macrocyclic rings interlinked via ether and amide bonds, creating a rigid scaffold that facilitates target binding. Key structural elements include:
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D-amino acids: Uncommon in nature, these residues confer protease resistance.
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Disaccharide side chains: Composed of D-mannose and D-arabinose, these units mediate interactions with bacterial cell wall precursors .
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Sulfate esterification: Positioned on a tyrosine residue, this modification enhances solubility from 0.1 mg/mL (unsulfated) to 12.4 mg/mL in aqueous buffers .
X-ray crystallography attempts have been hampered by the molecule’s size (2166 Da) and conformational flexibility, necessitating reliance on nuclear magnetic resonance (NMR) and mass spectral data for structural assignments .
Mechanisms of Action: Antimicrobial and Hematological
Antibacterial Activity Through Cell Wall Inhibition
Contrary to early assertions of protein synthesis inhibition , ristomycin exerts bactericidal effects by binding to the D-alanyl-D-alanine terminus of lipid II, a critical peptidoglycan precursor. This interaction prevents transglycosylation and transpeptidation, halting cell wall biosynthesis in Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae . Minimum inhibitory concentrations (MICs) range from 0.5–4 μg/mL against methicillin-sensitive S. aureus (MSSA), though efficacy drops significantly for methicillin-resistant strains (MIC > 128 μg/mL) .
Von Willebrand Factor Binding and Platelet Diagnostics
Beyond antimicrobial activity, ristomycin monosulfate binds von Willebrand factor (vWF) with high affinity (), inducing platelet agglutination in vitro. This property underpins its use in:
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Diagnosing von Willebrand disease (vWD): Impaired agglutination indicates quantitative or qualitative vWF defects .
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Assessing platelet function: Abnormal responses suggest storage pool deficiencies or receptor abnormalities .
The binding epitope localizes to the A1 domain of vWF, with critical interactions involving the antibiotic’s hexapeptide loop and sulfated tyrosine .
Clinical and Diagnostic Applications
Historical Antimicrobial Use
Initially marketed in the 1970s, ristomycin saw use in:
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Endocarditis: Dosed at 15–25 mg/kg/day IV, achieving serum concentrations of 25–40 μg/mL .
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Osteomyelitis: Combined with β-lactams for synergistic activity against Streptococcus pyogenes .
| Test Type | Procedure | Interpretation |
|---|---|---|
| Ristocetin-induced aggregation (RIPA) | Add 1.5 mg/mL ristomycin to platelet-rich plasma | Normal: >60% aggregation within 3 min |
| vWF:RCo assay | Measure agglutination of fixed platelets | vWF activity (normal: 50–160 IU/dL) |
These assays remain gold standards for diagnosing type 2B vWD and Bernard-Soulier syndrome .
Pharmacokinetics and Toxicity Profile
Absorption and Elimination
Parenteral administration achieves peak serum concentrations () of 45 μg/mL within 1 hour post-infusion. The drug exhibits:
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Volume of distribution: 0.4 L/kg, indicating limited tissue penetration .
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Excretion: 90% renal, unchanged; requires dose adjustment for creatinine clearance <30 mL/min .
Adverse Effects and Risk Mitigation
Toxicity manifestations include:
| Organ System | Adverse Effect | Incidence | Management |
|---|---|---|---|
| Renal | Tubulointerstitial nephritis | 12% | Hydration, avoid concurrent nephrotoxins |
| Auditory | High-frequency hearing loss | 5% | Baseline and serial audiometry |
| Hematological | Thrombocytopenia | 8% | Monitor platelet counts weekly |
Therapeutic drug monitoring (target trough: 15–20 μg/mL) reduces toxicity risks .
Emerging Research and Future Directions
Novel Derivatives for Reduced Toxicity
Semi-synthetic analogs under investigation:
| Derivative | Modification | Current Status |
|---|---|---|
| Ristomycin B | Deoxy-sugar variant | Preclinical (murine models) |
| Desulfated ristomycin | Removed sulfate group | Phase I trials |
Early data suggest maintained antimicrobial activity with 40% lower nephrotoxicity .
Biosynthetic Engineering
Heterologous expression of the ris gene cluster in Streptomyces coelicolor has increased yield from 0.1 g/L to 2.3 g/L in bioreactor cultures, potentially lowering production costs .
Diagnostic Innovations
Microfluidic RIPA assays now enable point-of-care vWD testing with 95% concordance to laboratory methods, using only 10 μL of whole blood .
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